Steric Bulk and Molecular Footprint: Pyrrolidine vs. Piperidine and Dimethylamine Analogs
The cyclic pyrrolidine group in 2-(Pyrrolidin-1-yl)ethane-1-thiol provides an intermediate steric profile, balancing the lower bulk of acyclic analogs and the higher steric demand of six-membered rings . This is reflected in its molecular weight of 131.24 g/mol, which is 14.03 g/mol less than the piperidine analog (2-(Piperidin-1-yl)ethane-1-thiol, 145.27 g/mol) and 16.00 g/mol less than the morpholine analog (2-(Morpholin-4-yl)ethane-1-thiol, 147.24 g/mol) . This intermediate size is crucial for applications where the packing density of a ligand monolayer must be optimized, as larger head groups can reduce the number of binding sites per unit area [1].
−14.03 g/mol vs piperidine analog
−16.00 g/mol vs morpholine analog
| Evidence Dimension | Molecular Weight (g/mol) as proxy for steric bulk |
|---|---|
| Target Compound Data | 131.24 g/mol |
| Comparator Or Baseline | 2-(Piperidin-1-yl)ethane-1-thiol: 145.27 g/mol; 2-(Morpholin-4-yl)ethane-1-thiol: 147.24 g/mol |
| Quantified Difference | -14.03 g/mol (vs. piperidine analog); -16.00 g/mol (vs. morpholine analog) |
| Conditions | Standard chemical property, vendor datasheet comparison |
Why This Matters
This quantifiable difference in size directly impacts monolayer packing density and ligand accessibility on nanoparticle surfaces, making it a critical selection criterion for materials science applications.
- [1] Love, J. C., Estroff, L. A., Kriebel, J. K., Nuzzo, R. G., & Whitesides, G. M. (2005). Self-assembled monolayers of thiolates on metals as a form of nanotechnology. Chemical Reviews, 105(4), 1103-1170. View Source
